REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[Ni]>[NH2:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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17.37 g
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Type
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reactant
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Smiles
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COC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
|
CO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was hydrogenated in a 500 ml Parr bottle at 40° C.
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Type
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FILTRATION
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Details
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After filtration of the catalyst and evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |